![molecular formula C7H9F3N2 B3024156 1-Propyl-3-(trifluoromethyl)pyrazole CAS No. 1033132-02-3](/img/structure/B3024156.png)
1-Propyl-3-(trifluoromethyl)pyrazole
Overview
Description
1-Propyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, involves sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, they can undergo a silver-mediated [3 + 2] cycloaddition with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . They can also undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the research and development of pyrazole derivatives like 1-Propyl-3-(trifluoromethyl)pyrazole will continue to grow in the future.
properties
IUPAC Name |
1-propyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQAQRWNQZDDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(trifluoromethyl)pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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